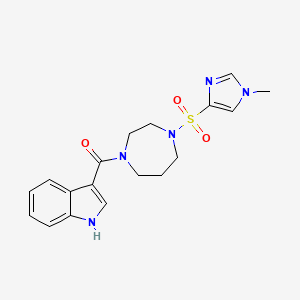

(1H-indol-3-yl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves sophisticated chemical reactions that allow for the precise construction of complex molecular architectures. For instance, the synthesis of 1,4-diazepines from the aza-[5 + 2] cycloaddition of indoloazomethine ylides with dialkyl acetylenedicarboxylates under mild conditions results in C-sulfonylated 1,4-diazepines through sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups (Heo et al., 2020). Such methodologies may be relevant to synthesizing the target compound by enabling the functionalization of specific molecular sites.

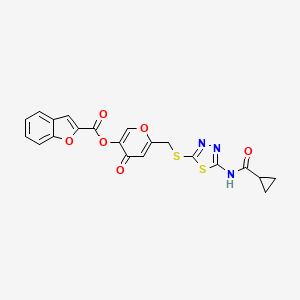

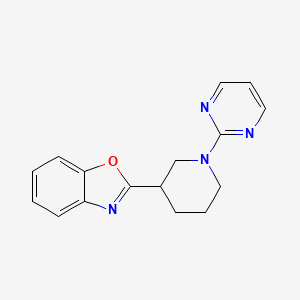

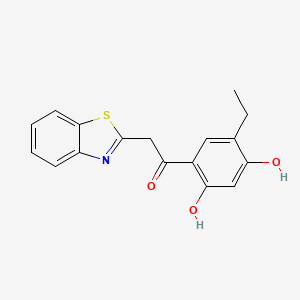

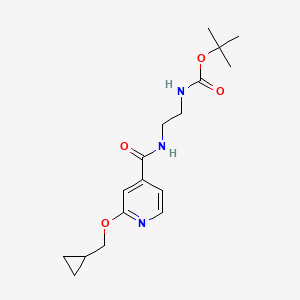

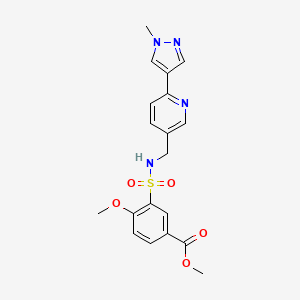

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques, including NMR, IR, and HRMS. For example, the structural elucidation of (5-(4-chlorophenylsulfonyl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)(2,4-dichlorophenyl)methanone reveals detailed insights into its molecular framework, showcasing the importance of such analyses in understanding the compound's chemical nature (Wang et al., 2015).

Chemical Reactions and Properties

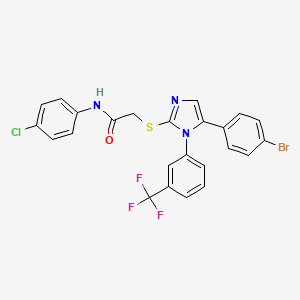

The reactivity of the compound can be inferred from similar molecules that undergo various chemical reactions, demonstrating their reactivity patterns. For instance, the preparation of 3-diazoindolin-2-imines from indoles and sulfonylazides through 1,3-dipolar cycloaddition and cascade reactions highlights potential reactivity routes that could be explored for the target compound (Sheng et al., 2014).

Physical Properties Analysis

Understanding the physical properties, such as melting point, solubility, and stability, is crucial for handling and applying the compound in research. While specific data on the target compound may not be readily available, analogous compounds provide a basis for predicting these properties.

Chemical Properties Analysis

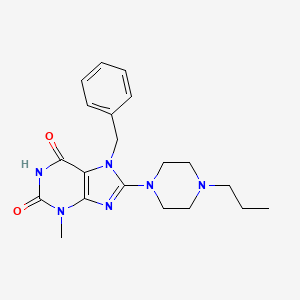

The chemical properties, including acidity, basicity, reactivity with other chemicals, and susceptibility to hydrolysis or oxidation, are central to the compound's application in synthesis and its behavior under different conditions. The investigation into the synthesis and reactivity of imidazole derivatives, for example, offers insights into potential reactivities and chemical behaviors that could be relevant (Ohta et al., 1987).

Scientific Research Applications

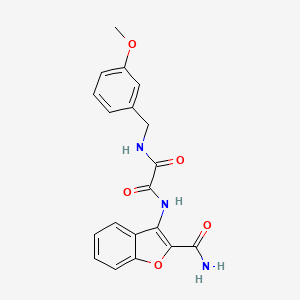

Synthesis and Chemical Properties

Compounds containing indole, imidazole, and sulfonyl functional groups have been extensively studied for their synthetic applications and chemical properties. For instance, imidazole-1-sulfonyl azide hydrochloride has been reported as an efficient, inexpensive, and shelf-stable diazotransfer reagent, proving essential in converting primary amines into azides and activated methylene substrates into diazo compounds (Goddard-Borger & Stick, 2007). This reagent's design showcases the versatility of imidazole-based compounds in facilitating complex organic transformations.

Organocatalysis

Imidazole-based zwitterionic salts, such as 4-(3-methylimidazolium)butane sulfonate (MBS), demonstrate efficient catalysis in the regioselective ring-opening of aziridines. This reaction is applicable across a broad spectrum of nucleophiles, including indoles and pyrroles, highlighting the role of imidazole derivatives in green chemistry and sustainable catalytic processes (Chakraborty Ghosal et al., 2016).

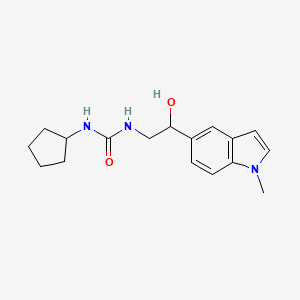

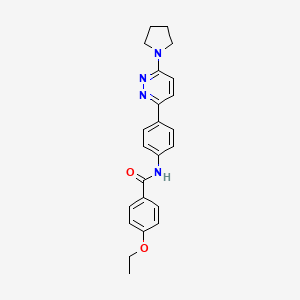

Biological Activity Studies

The incorporation of indole and imidazole rings into compounds has led to the synthesis of molecules with potential biological activities. New conjugates with fused pyrrole, indole, oxazole, and imidazole rings have been synthesized, showcasing diverse biological activities, including antimicrobial properties. These findings underscore the potential of such compounds in developing new therapeutic agents (Katritzky et al., 2004).

properties

IUPAC Name |

1H-indol-3-yl-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3S/c1-21-12-17(20-13-21)27(25,26)23-8-4-7-22(9-10-23)18(24)15-11-19-16-6-3-2-5-14(15)16/h2-3,5-6,11-13,19H,4,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYCUALKVQJAJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-indol-3-yl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2495114.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide](/img/structure/B2495115.png)

![[2-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2495124.png)

![2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B2495125.png)